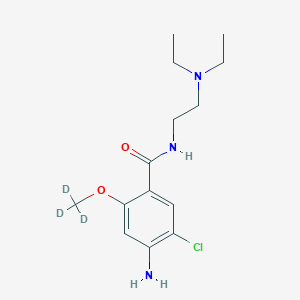
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine
概要
説明
“N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine” is a chemical compound with the molecular formula C16H15N5 . It crystallizes with two independent molecules (A and B) in the asymmetric unit .
Synthesis Analysis
A series of novel N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine derivatives were synthesized by the reaction of N-(5-amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidinamine with various ketones . The chemical structures were confirmed by elemental analyses, UV-Vis, FT-IR, and 1H NMR spectral studies .Molecular Structure Analysis
The dihedral angles of the pyrimidine ring with the benzene and pyridyl rings are 22.3 (1) and 53.2 (9)°, respectively, in molecule A, and 6.8 (1) and 11.6 (9)° in molecule B . The crystal packing is influenced by the collective action of weak intermolecular N—H…N hydrogen bonds, a π–π stacking interaction between neighboring pyridyl rings of molecule A, and C—H…π interactions .Chemical Reactions Analysis
The synthesized compounds showed moderate antimicrobial activity compared to standard drugs against bacterial and fungal strains tested . The compounds also showed good antioxidant activity in diphenylpicrylhydrazyl (DPPH) radical-scavenging assay method .Physical And Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 276.33600 . Other properties such as density, boiling point, melting point, MSDS, and flash point are not available .科学的研究の応用
Synthesis of Tyrosine Kinase Inhibitors
This compound is used in the synthesis of tyrosine kinase inhibitors, specifically nilotinib and imatinib . Tyrosine kinase inhibitors are a type of medication that blocks certain proteins, such as tyrosine kinases, that can lead to the development and growth of cancer cells.
Cancer Research
Given its role in the synthesis of tyrosine kinase inhibitors, this compound is likely used in cancer research. Nilotinib and imatinib, the drugs synthesized using this compound, are used to treat certain types of cancer, including chronic myeloid leukemia and gastrointestinal stromal tumors .
Drug Development
The compound could be used in the early stages of drug development, particularly in the development of drugs with improved physical properties, charge density, lipophilicity, and pharmacological advantages such as metabolic stability and oral bioavailability .
Organic Chemistry Research
As a heterocyclic compound, this chemical could be used in organic chemistry research. Heterocyclic compounds have emerged as potential therapeutic agents because of their conformational rigidity and improved physical properties .
ADMET Characteristics Analysis
The compound could be used in the analysis of Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) characteristics of synthesized compounds. This is a necessary step in drug development to avoid failures .
Synthesis of Other Chemical Compounds
Given its complex structure, this compound could potentially be used as an intermediate in the synthesis of other chemical compounds .
作用機序
Target of Action
The compound, also known as 6-methyl-N1-(4-(pyridin-3-yl)pyrimidin-2-yl)benzene-1,3-diamine, is primarily targeted towards tyrosine kinase inhibitors . Tyrosine kinases are enzymes responsible for the activation of many proteins by signal transduction cascades. They play pivotal roles in cellular functions such as cell growth, differentiation, metabolism, and division .
Mode of Action
This compound interacts with its target, the tyrosine kinase, by inhibiting its activity . The inhibition of tyrosine kinase disrupts the signal transduction pathways, thereby preventing the activation of proteins that would otherwise promote cell proliferation and survival .
Biochemical Pathways
The compound affects the Bcr-Abl tyrosine kinase pathway . This pathway is critical in certain types of cancers, including chronic myelogenous leukemia (CML) and acute lymphocytic leukemia (ALL) that are Philadelphia chromosome-positive (Ph+) . By inhibiting this pathway, the compound can potentially halt the progression of these cancers .
Result of Action
By inhibiting the Bcr-Abl tyrosine kinase pathway, the compound can disrupt cell proliferation and survival, leading to a halt in the progression of certain types of cancers . This can result in the reduction of cancerous cells and potentially lead to the remission of the disease .
特性
IUPAC Name |
4-methyl-3-N-(4-pyridin-3-ylpyrimidin-2-yl)benzene-1,3-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N5/c1-11-4-5-13(17)9-15(11)21-16-19-8-6-14(20-16)12-3-2-7-18-10-12/h2-10H,17H2,1H3,(H,19,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGAIPGVQJVGBIA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)NC2=NC=CC(=N2)C3=CN=CC=C3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30433443 | |
| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | |
CAS RN |
152460-10-1 | |
| Record name | 6-Methyl-N-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=152460-10-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Imatinib amine | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0152460101 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methyl-N~3~-[4-(pyridin-3-yl)pyrimidin-2-yl]benzene-1,3-diamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30433443 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,3-Benzenediamine, 4-methyl-N3-[4-(3-pyridinyl)-2-pyrimidinyl] | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.108.412 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | IMATINIB AMINE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/JR9RZF7KDS | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the significance of N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in the synthesis of Imatinib Mesylate?
A: N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine is a vital precursor in the synthesis of Imatinib Mesylate. [, , ] It reacts with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid or its derivatives to form the final active pharmaceutical ingredient. Different synthetic routes utilize various catalysts and reaction conditions, impacting overall yield and purity. []
Q2: Can you describe a common synthetic route for Imatinib Mesylate utilizing N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine?
A: One method involves reacting N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine with 4-[(4-Methylpiperazin-1-yl)methyl]benzoic acid in the presence of a phosphite ester catalyst (like trimethyl phosphate) and an organic solvent like N,N-dimethylformamide. [] This reaction typically occurs at elevated temperatures (50-90°C). The resulting product is then further processed to obtain the final Imatinib Mesylate form.
Q3: Are there analytical methods available to detect N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine as an impurity in Imatinib Mesylate?
A: Yes, sensitive and selective LC-MS/MS methods have been developed to quantify N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine in Imatinib Mesylate. [] This is crucial for quality control as even trace amounts of unreacted starting materials or impurities can impact drug safety and efficacy.
Q4: What are the advantages of the reported synthetic methods using N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine for Imatinib Mesylate production?
A: Some reported advantages include simplified reaction steps, [] readily available starting materials, [] relatively mild reaction conditions, [] and high product yields (up to 95%). [] These factors contribute to the feasibility of large-scale industrial production of Imatinib Mesylate.
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-[2-(3-Oxobutyl)]-4-{4-[4-(4-hydroxyphenyl)-piperazin-1-yl]-phenyl}-2,4-dihydro-[1,2,4-triazol-3-one](/img/structure/B18748.png)
![3,3-Dimethoxy-2-[(3,4,5-trimethoxyphenyl)methyl]propanenitrile](/img/structure/B18750.png)


![Butanal, 4-[(tetrahydro-2H-pyran-2-yl)oxy]-](/img/structure/B18758.png)



![Tetrazolo[5,1-a]phthalazine](/img/structure/B18776.png)